nNOS Inhibitory Potency: Ki of 66 nM for 2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide vs. 7-Nitroindazole and NOS1-IN-1
2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (target compound) inhibits recombinant rat nNOS with a Ki of 66 nM measured by hemoglobin capture assay at pH 7.4, 37°C [1]. This potency is approximately 42-fold stronger than the classical nNOS inhibitor 7-nitroindazole (7-NI), which exhibits a Ki of 2.8 µM against porcine brain NOS [2]. It is also approximately 1.8-fold more potent than NOS1-IN-1, which has a reported Ki of 120 nM for nNOS . These data, while derived from cross-study comparisons rather than head-to-head experiments, indicate that the target compound resides in a competitive potency range.
| Evidence Dimension | Inhibitory potency against nNOS (Ki) |
|---|---|
| Target Compound Data | Ki = 66 nM (rat recombinant nNOS, hemoglobin capture assay, pH 7.4, 37°C) |
| Comparator Or Baseline | 7-Nitroindazole: Ki = 2.8 µM (porcine brain NOS); NOS1-IN-1: Ki = 120 nM (nNOS) |
| Quantified Difference | ~42-fold more potent than 7-NI; ~1.8-fold more potent than NOS1-IN-1 |
| Conditions | Target compound: rat nNOS expressed in E. coli, hemoglobin capture assay. Comparators: different assay systems; caution warranted. |
Why This Matters
For scientific selection, a lower Ki at the primary target (nNOS) is a prerequisite for achieving therapeutically relevant concentrations, but this must be balanced against selectivity, which is addressed below.
- [1] BindingDB entry BDBM50449038 (CHEMBL3126204). Ki data for inhibition of wild-type recombinant rat nNOS. US9212144, Example 17. View Source
- [2] Moore, P.K., Wallace, P., Gaffen, Z., Hart, S.L., Babbedge, R.C. (1993). 'Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects.' British Journal of Pharmacology, 110(1), 219-224. (Ki value confirmed in Mayer, B. et al., 1994, kinetic Ki of 2.8 µM). View Source
